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Compound of Interest

Compound Name: Acth (1-14)

Cat. No.: B550166

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of various analytical techniques for the
characterization of the adrenocorticotropic hormone fragment, ACTH (1-14). The included
protocols are intended to serve as a guide for researchers in the fields of endocrinology,
pharmacology, and analytical chemistry.

Introduction to ACTH (1-14)

Adrenocorticotropic hormone (ACTH) is a 39-amino acid peptide hormone produced by the
anterior pituitary gland. The N-terminal fragment, ACTH (1-14), comprising the amino acid
sequence SYSMEHFRWGKPVG, is a biologically active portion of the full-length hormone. It
plays a crucial role in stimulating the adrenal cortex to produce glucocorticoids, such as
cortisol. Accurate and robust analytical methods are essential for the characterization,
guantification, and functional analysis of ACTH (1-14) in various biological matrices and
pharmaceutical preparations.

High-Performance Liquid Chromatography (HPLC)
for Purity Assessment and Quantification

Reverse-phase HPLC (RP-HPLC) is a powerful technique for the separation, purification, and
quantification of ACTH (1-14). The method separates the peptide from impurities based on its
hydrophobicity.
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Experimental Protocol: RP-HPLC

Objective: To assess the purity and quantify the concentration of ACTH (1-14).
Materials:

e HPLC system with a UV detector

e C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 um patrticle size)

e Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

» Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

e ACTH (1-14) standard

o Sample diluent (e.g., Mobile Phase A)

Procedure:

o Sample Preparation: Dissolve the ACTH (1-14) sample and standards in the sample diluent
to a known concentration (e.g., 1 mg/mL).

o Chromatographic Conditions:
o Column: C18 reversed-phase column
o Flow Rate: 1.0 mL/min
o Detection Wavelength: 214 nm or 280 nm
o Column Temperature: 30°C
o Injection Volume: 20 pL

o Gradient Elution: A linear gradient is typically employed. An example gradient is:
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o Data Analysis:
o Integrate the peak area of the ACTH (1-14) eluting from the column.

o Purity is calculated as the peak area of the main peptide divided by the total peak area of
all detected peaks, expressed as a percentage.

o Quantification is achieved by comparing the peak area of the sample to a standard curve
generated from known concentrations of the ACTH (1-14) standard.

Quantitative Data Summary: HPLC

Parameter Typical Value Reference

Dependent on specific gradient

Retention Time and column [1]

Purity >95% for synthetic peptides General knowledge
Limit of Quantification (LOQ) ng range General knowledge
Linearity (R?) >0.99 General knowledge

Liquid Chromatography-Tandem Mass Spectrometry
(LC-MS/MS) for High-Sensitivity Quantification
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LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of

tandem mass spectrometry, making it the gold standard for quantifying low levels of peptides in

complex biological matrices like plasma. A hybrid immunoaffinity (IA) LC-MS/MS approach can

be used to further enhance selectivity and sensitivity.[2]

Experimental Protocol: Immunoaffinity LC-MS/MS

Objective: To quantify ACTH (1-14) in human plasma with high sensitivity and specificity.

Materials:

LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
Immunoaffinity column or magnetic beads coupled with anti-ACTH antibodies
HPLC system with a C18 column

Mobile Phase A: 0.1% Formic acid in water

Mobile Phase B: 0.1% Formic acid in acetonitrile

Wash Buffer (e.g., Phosphate Buffered Saline - PBS)

Elution Buffer (e.g., 0.1% Formic acid in 50% acetonitrile)

Internal Standard (e.g., stable isotope-labeled ACTH (1-14))

Human plasma samples

Procedure:

Sample Preparation (Immunoaffinity Purification): a. Spike plasma samples with the internal
standard. b. Load the plasma sample onto the anti-ACTH antibody-coupled immunoaffinity
support. c. Wash the support with wash buffer to remove unbound proteins and other matrix
components. d. Elute the bound ACTH (1-14) using the elution buffer. e. Evaporate the
eluate to dryness and reconstitute in Mobile Phase A.

LC Separation:
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o Inject the reconstituted sample onto the C18 column.

o Use a suitable gradient to separate ACTH (1-14) from any remaining impurities. An

example gradient:

Time (min) % Mobile Phase B
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5 50
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6 95

6.1 5

|1815]

e MS/MS Detection:
o Use electrospray ionization (ESI) in positive ion mode.

o Set up Multiple Reaction Monitoring (MRM) to detect specific precursor-to-product ion
transitions for both ACTH (1-14) and the internal standard. The selection of precursor and
product ions will depend on the charge state of the peptide.

e Data Analysis:

o Quantify ACTH (1-14) by calculating the peak area ratio of the analyte to the internal
standard and comparing it to a calibration curve prepared in a surrogate matrix (e.g.,
buffer or stripped plasma).[2]

Quantitative Data Summary: LC-MS/MS
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Parameter

Typical Value

Reference

Lower Limit of Quantification

(LLOQ)

9 pg/mL

[3]

Linearity Range

9 - 1938 pg/mL

[3]

Intra-assay Precision (%CV)

5.2-10.6%

Inter-assay Precision (%CV)

2.1-6.5%

Accuracy (%RE)

-10.7t0 11.7%

Recovery

95.2 - 103.1%

Immunoassays (ELISA and IRMA) for Quantification

Enzyme-Linked Immunosorbent Assay (ELISA) and Immunoradiometric Assay (IRMA) are

common methods for the quantification of ACTH in biological samples. These assays rely on

the specific binding of antibodies to the target peptide.

Experimental Protocol: Sandwich ELISA

Objective: To quantify ACTH levels in plasma.

Materials:

o ELISA plate pre-coated with a capture antibody specific for an epitope on ACTH.

» Detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

o ACTH standards and controls.

e Wash buffer (e.g., PBS with 0.05% Tween-20).

e Substrate solution (e.g., TMB).

e Stop solution (e.g., 1 M H2S0a).

o Plate reader.
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Procedure:

Sample and Standard Addition: Add standards, controls, and samples to the wells of the
microplate.

Incubation: Incubate the plate to allow the ACTH to bind to the capture antibody.

Washing: Wash the plate to remove unbound components.

Detection Antibody Addition: Add the HRP-conjugated detection antibody to the wells.
Incubation: Incubate the plate to allow the detection antibody to bind to the captured ACTH.
Washing: Wash the plate to remove unbound detection antibody.

Substrate Addition: Add the substrate solution to the wells. A color change will occur in
proportion to the amount of bound enzyme.

Stop Reaction: Add the stop solution to terminate the enzymatic reaction.
Measurement: Read the absorbance at the appropriate wavelength using a plate reader.

Data Analysis: Construct a standard curve by plotting the absorbance of the standards
against their known concentrations. Determine the concentration of ACTH in the samples by
interpolating their absorbance values from the standard curve.

Suantitative Data S | <

Parameter ELISA IRMA Reference
Detection Range 12.5 - 200 pg/mL Varies by kit
Sensitivity (LLD) <12.5 pg/mL ~1.16 pg/mL

Specificit High, but potential for High, often with
ecifici
P Y cross-reactivity improved specificity
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Nuclear Magnetic Resonance (NMR) Spectroscopy
for Structural Characterization

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of
peptides in solution. It provides information on the conformation and dynamics of ACTH (1-14).

Experimental Protocol: 2D NMR

Objective: To determine the solution structure of ACTH (1-14).

Materials:

High-field NMR spectrometer.

Isotopically labeled (*°N, 13C) ACTH (1-14) (for more complex analyses).

NMR buffer (e.g., phosphate buffer in 90% H20/10% D20, pH 6.5).

NMR tubes.

Procedure:

o Sample Preparation: Dissolve the ACTH (1-14) sample in the NMR buffer to a concentration
of at least 1 mM.

» NMR Data Acquisition: Acquire a series of 2D NMR spectra, including:
o TOCSY (Total Correlation Spectroscopy): To identify amino acid spin systems.

o NOESY (Nuclear Overhauser Effect Spectroscopy): To identify protons that are close in
space (< 5 A), providing distance restraints.

o COSY (Correlation Spectroscopy): To identify scalar-coupled protons.

o H-1°N HSQC (Heteronuclear Single Quantum Coherence): To obtain correlations between
amide protons and their attached nitrogens (requires 1°N labeling).

» Data Processing and Analysis:
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o Process the NMR data using appropriate software (e.g., TopSpin, NMRPipe).

o Resonance Assignment: Assign the observed NMR signals to specific atoms in the peptide
sequence.

o Structure Calculation: Use the distance restraints from NOESY spectra and dihedral angle
restraints (from coupling constants) to calculate a family of 3D structures that are
consistent with the experimental data using software like CYANA or XPLOR-NIH.

o Structure Validation: Assess the quality of the calculated structures using programs like
PROCHECK-NMR.

Visualizations
ACTH Signaling Pathway

The following diagram illustrates the signaling pathway initiated by the binding of ACTH to its
receptor, the melanocortin 2 receptor (MC2R).

Click to download full resolution via product page

Caption: ACTH signaling pathway leading to steroidogenesis.

Experimental Workflow for ACTH (1-14) Characterization

This diagram outlines a typical experimental workflow for the comprehensive characterization
of an ACTH (1-14) sample.
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Caption: Workflow for ACTH (1-14) characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com
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